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Compound of Interest

Compound Name: Eisentartrat

Cat. No.: B12056577

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Diese Application Note beschreibt den Einsatz der Fourier-Transform-
Infrarot (FTIR)-Spektroskopie zur qualitativen und quantitativen Untersuchung der
Bindungswechselwirkungen zwischen Eisenionen und Weinsaure (Tartrat). Es werden
detaillierte Protokolle fur die Probenvorbereitung, Messung und Datenanalyse sowie eine
Zusammenfassung der charakteristischen Schwingungsbanden zur Verfligung gestellt, um die
Charakterisierung von Eisentartrat-Komplexen zu erleichtern.

Einleitung

Eisen-Tartrat-Komplexe spielen in verschiedenen Bereichen eine wichtige Rolle, von der
pharmazeutischen Formulierung und Lebensmittelchemie bis hin zu Bodenchemie und als
Vorlaufer fir Nanomaterialien. Das Verstandnis der Koordination zwischen dem Eisenion und
dem Tartratliganden ist entscheidend fur die Vorhersage der Stabilitat, Reaktivitat und
Bioverfugbarkeit des Komplexes. Die FTIR-Spektroskopie ist eine leistungsstarke,
zerstorungsfreie Technik, die detaillierte Einblicke in die molekulare Struktur und die
chemischen Bindungen ermdglicht.[1][2] Durch die Anregung von Molekilschwingungen mit
Infrarotstrahlung kénnen funktionelle Gruppen identifiziert und Anderungen in ihrer chemischen
Umgebung, wie sie bei der Metall-Ligand-Koordination auftreten, nachgewiesen werden.[3][4]
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Prinzipien der FTIR-Analyse von Metall-Ligand-
Bindungen

Die Bindung eines Eisenions an ein Tartratmolekil fuhrt zu signifikanten Anderungen im FTIR-
Spektrum im Vergleich zum Spektrum der freien Weinsaure. Diese Anderungen dienen als
"Fingerabdruck” fir die Komplexbildung und ermdglichen Rickschlisse auf die Bindungsart.

Verschiebung der Carboxylgruppen-Banden: Die Weinséure besitzt zwei Carboxylgruppen (-
COOH). Im ungebundenen Zustand zeigt die C=0-Streckschwingung eine charakteristische
Bande bei ca. 1730 cm~*. Nach der Deprotonierung und Koordination an ein Eisenion bildet
sich ein Carboxylat (-COO™). Dies fuihrt zu einer Aufspaltung in zwei neue Banden: eine
asymmetrische Streckschwingung (v_as) bei ca. 1600 cm~! und eine symmetrische
Streckschwingung (v_s) bei ca. 1400 cm~. Die Position und der Abstand dieser Banden
geben Aufschluss Uber die Koordinationsart (z. B. chelatisierend, Uberbrickend).[5][6]

Anderungen im Fingerprint-Bereich: Der Bereich von 1300 cm~1 bis 900 cm~? enthalt
komplexe Schwingungen, die C-O-Streck- und O-H-Deformationsschwingungen der
Alkoholgruppen umfassen. Auch hier fiihren Verschiebungen und Anderungen der
Bandenintensitaten zu wertvollen Informationen tber die Beteiligung dieser Gruppen an der
Eisenkoordination.

Auftreten von Metall-Sauerstoff-Schwingungen: Im Fern-Infrarot-Bereich (unter 600 cm~1)
kénnen neue, schwache Banden auftreten, die den Fe-O-Streckschwingungen zugeordnet
werden.[7][8] Diese sind ein direkter Beweis fur die Bildung einer koordinativen Bindung
zwischen Eisen und den Sauerstoffatomen des Tartrats.

Experimentelles Protokoll
Dieses Protokoll beschreibt eine allgemeine Vorgehensweise zur Analyse von Eisentartrat-
Komplexen mittels ATR-FTIR-Spektroskopie.

3.1. Probenvorbereitung (Synthese des Komplexes)

o Stamml6sungen vorbereiten: Erstellen Sie wassrige Stammlésungen von Weinsaure (z. B.
0,1 M) und einem Eisensalz (z. B. Eisen(lll)-chlorid, FeCls, oder Eisen(ll)-sulfat, FeSOa4, 0,1
M).
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o Komplexbildung: Mischen Sie die beiden Losungen in einem definierten molaren Verhaltnis
(z. B. 1:1 oder 2:1 Ligand:Metall). Der pH-Wert kann mit verdiinnter NaOH oder HCI
eingestellt werden, da die Komplexbildung stark pH-abhangig ist. Ein pH-Bereich von 4 bis 5
ist oft ein guter Ausgangspunkt fur die Bildung stabiler Komplexe.[9]

o Probenaufbereitung fur die Messung:

o Fur flissige Proben: Ein Tropfen der Reaktionslosung kann direkt auf den ATR-Kristall
aufgetragen werden.

o Fur feste Proben: Der Komplex kann durch Eindampfen des Losungsmittels oder durch
Fallung isoliert werden. Der resultierende Feststoff wird getrocknet und anschlie3end als
Pulver direkt auf den ATR-Kristall gepresst. Alternativ kann ein KBr-Pressling hergestellt
werden.

3.2. FTIR-Messung (ATR-Modus)

o Gerateeinrichtung: Schalten Sie das FTIR-Spektrometer ein und lassen Sie es sich
stabilisieren (ca. 15-30 Minuten).

e Hintergrundmessung: Reinigen Sie den ATR-Kristall sorgfaltig (z. B. mit Isopropanol) und
fuhren Sie eine Hintergrundmessung durch. Dies ist entscheidend, um atmosphéarische
Stérungen (H20, CO2) aus dem Probenspektrum zu eliminieren.

e Probenmessung: Tragen Sie die vorbereitete Probe auf den Kristall auf und stellen Sie
sicher, dass ein guter Kontakt besteht.

e Spektrenaufnahme: Fuhren Sie die Messung mit den folgenden typischen Parametern
durch:

o Spektralbereich: 4000 — 400 cm~1
o Auflésung: 4 cm~1

o Anzahl der Scans: 32 (ein guter Kompromiss zwischen Messzeit und Signal-Rausch-
Verhaltnis)
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» Reinigung: Reinigen Sie den ATR-Kristall nach jeder Messung grundlich.

o Referenzmessung: Nehmen Sie unter identischen Bedingungen Spektren der reinen
Weinsaure und des Eisensalzes auf.

3.3. Datenanalyse
o Software: Verwenden Sie eine geeignete Spektroskopie-Software zur Datenverarbeitung.

o Korrekturen: Fihren Sie eine Basislinienkorrektur durch, um eventuelle Drifts zu korrigieren.
Eine ATR-Korrektur kann angewendet werden, um die wellenlangenabhangige Eindringtiefe
des IR-Strahls zu kompensieren.

o Peak-ldentifizierung: Identifizieren und beschriften Sie die charakteristischen Peaks in den
Spektren der Weinsaure und des Eisentartrat-Komplexes.

« Vergleich: Uberlagern Sie die Spektren, um Verschiebungen der Bandenpositionen
(Wellenbergverschiebungen), Anderungen der Intensitat und das Auftreten neuer Banden
klar zu visualisieren.

Datenprasentation: Charakteristische FTIR-Banden

Die folgende Tabelle fasst die typischen Infrarot-Absorptionsbanden fur Weinsaure und den
Eisentartrat-Komplex zusammen. Die genauen Positionen kdnnen je nach pH-Wert,
Hydratationszustand und exakter Koordinationsumgebung variieren.
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Schwingungsart

Weinsaure (typ.
Wellenzahl cm~?)

Eisentartrat-
Komplex (typ.
Wellenzahl cm~—?)

Interpretation der
Anderung

O-H Anderung der
Streckschwingung 3600 - 2800 (sehr 3600 - 3000 (oft Wasserstoffbrickenbi
(Alkohol & breit) scharfer) ndungen durch
Carbonsaure) Koordination.
Verschwinden der
C=0
. Bande der
Streckschwingung ~1730 - )
protonierten
(Carbonsaure)
Carboxylgruppe.
Direkter Hinweis auf
COO~ asymmetrische die deprotonierte,
_ - ~1600 - 1590[5] o
Streckschwingung koordinierte
Carboxylatgruppe.
) Zweiter Hinweis auf
COO~ symmetrische ) o
] ~1445 ~1400 - 1360[9] die koordinierte
Streckschwingung
Carboxylatgruppe.
Beteiligung der
c-0 gung
_ Verschoben & Alkohol- und
Streckschwingung / ~1260 - 1000 )
i Intensitatsanderung Carboxylgruppen an
O-H Deformation o
der Koordination.
Direkter Nachweis der
Fe-O ) )
) - ~650 - 450[7] Metall-Ligand-Bindung
Streckschwingung
(oft schwach).
Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die molekulare

Interaktion.
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Experimenteller Arbeitsablauf

1. Probenvorbereitung
(Synthese des Komplexes)

2. FTIR-Messung
(ATR-Modus)

3. Datenanalyse
(Spektrenvergleich)

4. Interpretation
(Bindungscharakterisierung)

Click to download full resolution via product page

Abbildung 1: Schematischer Arbeitsablauf fur die FTIR-Analyse von Eisentartrat.
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Molekulare Wechselwirkung (Chelat-Komplex)

o
v(C=0) ~1600 cm~!

O— O ........................... > C
CH(OH)
/ \:’
CH(OH) O_alk
COO-

Click to download full resolution via product page

Abbildung 2: Vereinfachte Darstellung der Eisen-Chelatierung durch Tartrat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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